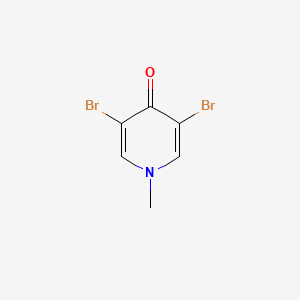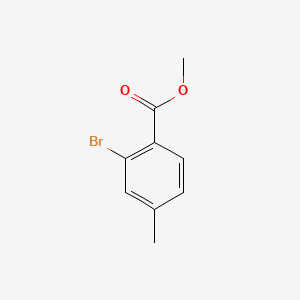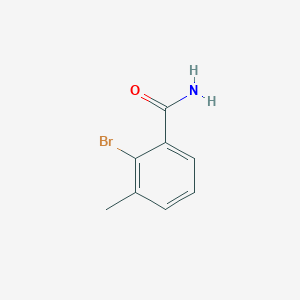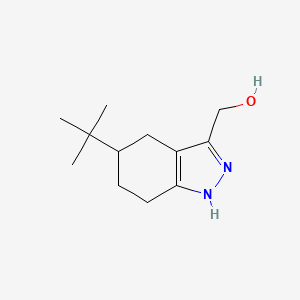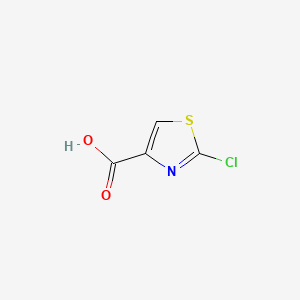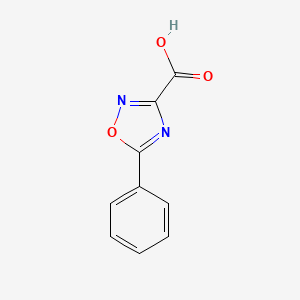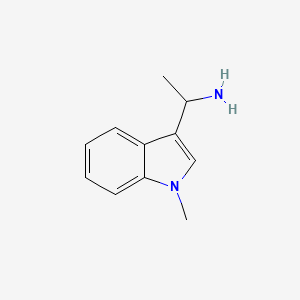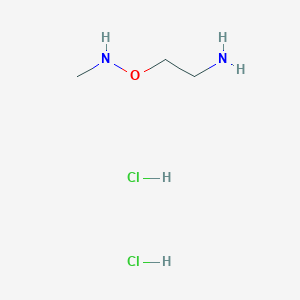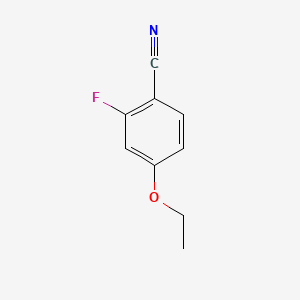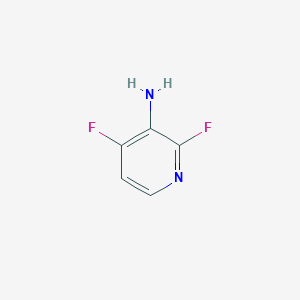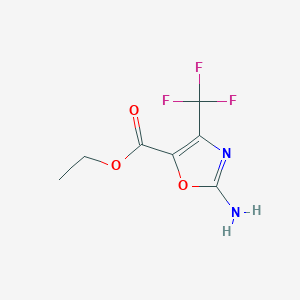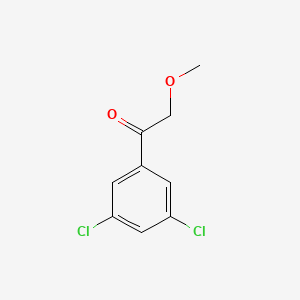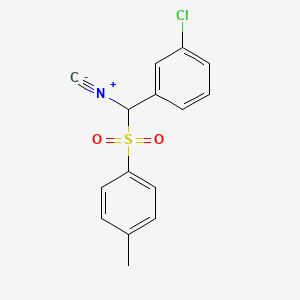
1-Chloro-3-(isocyano(tosyl)methyl)benzene
Übersicht
Beschreibung
The compound "1-Chloro-3-(isocyano(tosyl)methyl)benzene" is not directly mentioned in the provided papers. However, the papers discuss related compounds and their synthesis, properties, and applications, which can provide a context for understanding similar compounds. For instance, 1,3-Bis(isocyanatomethyl)benzene, mentioned in the first paper, is an isocyanate known for its high performance and resistance to yellowing and weathering, with applications in various industries such as optical polymer composites, construction, and automotive .
Synthesis Analysis
The synthesis of 1,3-Bis(isocyanatomethyl)benzene is described in the first paper, where the authors aim to find a non-phosgene green synthesis process. The optimized synthesis involves a liquid phase reaction of m-xylylenediamine with bis(trichloromethyl) carbonate under specific conditions: a molar ratio of 1.2:1.0, a nitrogen gas velocity of 8 mL·min-1, a reaction temperature of 125°C, and a reaction time of 8.0 hours, resulting in an 83.35% yield . This information can be useful for understanding the synthesis of related compounds like "1-Chloro-3-(isocyano(tosyl)methyl)benzene."
Molecular Structure Analysis
The second paper provides insights into the molecular structure of a charge-transfer complex formed by 1,2-Bis(methylthio)benzene and DDQ. X-ray analysis reveals a columnar structure with alternating donor and acceptor molecules, ensuring optimal overlap of HOMOs and LUMOs. This structural information can be relevant when considering the molecular structure of "1-Chloro-3-(isocyano(tosyl)methyl)benzene," as it may also form similar charge-transfer complexes .
Chemical Reactions Analysis
Although the papers do not directly discuss the chemical reactions of "1-Chloro-3-(isocyano(tosyl)methyl)benzene," they do provide examples of chemical reactions involving similar compounds. For instance, the photochromic properties of an asymmetrical diarylethene compound are explored in the third paper, where the compound undergoes a color change upon UV irradiation due to a cyclization reaction. This suggests that "1-Chloro-3-(isocyano(tosyl)methyl)benzene" may also participate in photochemical reactions or other types of chemical transformations .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compounds discussed in the papers include electrical conductivity, dielectric relaxation, and photochromic and fluorescent properties. The second paper describes the CT complex's low electrical conductivity and semiconductor-like temperature dependence, while the third paper highlights the photochromism and fluorescence switching of a diarylethene compound. These properties are important for understanding the behavior of "1-Chloro-3-(isocyano(tosyl)methyl)benzene" in various conditions and could guide the development of materials with specific desired properties .
Wissenschaftliche Forschungsanwendungen
Synthesis and Application in Organometallic Chemistry
1-Chloro-3-(isocyano(tosyl)methyl)benzene and its derivatives have been explored in organometallic chemistry. For example, the synthesis of palladium(II) and platinum(II) complexes utilizing ligands derived from similar structures has been documented. These complexes have been used in asymmetric Aldol reactions, showcasing their utility in complex organic syntheses (Longmire, Zhang, & Shang, 1998).
Development of Optical Polymer Composite Materials
Compounds like 1,3-Bis(isocyanatomethyl)benzene, which relate to 1-Chloro-3-(isocyano(tosyl)methyl)benzene, demonstrate significant performance in optical polymer composite materials. They are characterized by excellent yellowing resistance and weather resistance, finding applications in construction, automotive, and other industries (Jianxun et al., 2018).
Role in the Synthesis of Phthalocyanines
This compound also plays a role in the synthesis of phthalocyanines. Phthalocyanines are important due to their applications in dyes and pigments. The synthesis involves the displacement of specific protons in related benzene derivatives, facilitating the production of metallo-phthalocyanines which are used in various industrial applications (Bayar, Dinçer, & Gonca, 2009).
Utility in Carbocationic Polymerization
In the field of polymer science, derivatives of 1-Chloro-3-(isocyano(tosyl)methyl)benzene have been studied for their role in carbocationic polymerization. This process is crucial for the synthesis of various polymeric materials with specific properties, influencing the development of new materials in this domain (Pratap & Heller, 1992).
Involvement in Intramolecular Cyclization Processes
Another important application area is in intramolecular cyclization processes. Compounds derived from 1-Chloro-3-(isocyano(tosyl)methyl)benzene have been used to study base-induced intramolecular cyclization, leading to the formation of structurally complex molecules (Sasaki & Kitagawa, 1987).
Catalytic Applications in Organic Synthesis
The compound and its derivatives also find use in catalytic applications, particularly in organic synthesis. For example, they have been used in reactions such as the Buchner addition, demonstrating their versatility in synthetic organic chemistry (Mbuvi & Woo, 2009).
Eigenschaften
IUPAC Name |
1-chloro-3-[isocyano-(4-methylphenyl)sulfonylmethyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClNO2S/c1-11-6-8-14(9-7-11)20(18,19)15(17-2)12-4-3-5-13(16)10-12/h3-10,15H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFOOCPOWQRFRDQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C(C2=CC(=CC=C2)Cl)[N+]#[C-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90620150 | |
| Record name | 1-Chloro-3-[isocyano(4-methylbenzene-1-sulfonyl)methyl]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90620150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Chloro-3-(isocyano(tosyl)methyl)benzene | |
CAS RN |
321345-35-1 | |
| Record name | 1-Chloro-3-[isocyano(4-methylbenzene-1-sulfonyl)methyl]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90620150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[3-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)propoxy]-N'-hydroxybenzene-1-carboximidamide](/img/structure/B1358035.png)
![2-Oxetanone, 3-hexyl-4-[2-[(tetrahydro-2H-pyran-2-yl)oxy]tridecyl]-](/img/structure/B1358038.png)
